Cas no 3600-95-1 (2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-)
![2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl- structure](https://it.kuujia.com/scimg/cas/3600-95-1x500.png)
3600-95-1 structure
Nome del prodotto:2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-
2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-
- 2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-, (R)-
- Pipitzahoic Acid
- SCHEMBL3609795
- 2,5-CYCLOHEXADIENE-1,4-DIONE, 2-((1R)-1,5-DIMETHYL-4-HEXEN-1-YL)-3-HYDROXY-5-METHYL-
- Perezone
- L7YL69207Z
- CHEMBL2071234
- DTXSID50877865
- 2-(1,5-DIMETHYL-4-HEXENYL)-3-HYDROXY-5-METHYL-P-BENZOQUINONE, PIPITZAHOIC ACID
- 2-((1R)-1,5-DIMETHYL-4-HEXEN-1-YL)-3-HYDROXY-5-METHYL-2,5-CYCLOHEXADIENE-1,4-DIONE
- Q27282818
- 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone #
- p-Benzoquinone, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-
- PEREZONE [MI]
- 3600-95-1
- UNII-L7YL69207Z
- 2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-, (-)-
- JZXORCGMYQZBBQ-SNVBAGLBSA-N
- (R)-2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione
- PEREZONE Perezone
-
- Inchi: InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3
- Chiave InChI: JZXORCGMYQZBBQ-UHFFFAOYSA-N
- Sorrisi: C/C(=C/CCC(C1C(=O)C=C(C)C(=O)C=1O)C)/C
Proprietà calcolate
- Massa esatta: 248.1413
- Massa monoisotopica: 248.141
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 460
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 54.4Ų
Proprietà sperimentali
- Densità: 1.103
- Punto di fusione: 103-104°
- Punto di ebollizione: 359.3°Cat760mmHg
- Punto di infiammabilità: 185.3°C
- Indice di rifrazione: 1.537
- PSA: 54.37
- Rotazione specifica: D20 -17° (ether)
2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl- Letteratura correlata
-
1. Organic chemistry
-
D. A. Archer,R. H. Thomson Chem. Commun. (London) 1965 354
-
Songsong Gao,Xiangdong Hu Org. Chem. Front. 2017 4 1493
-
4. Naturally occurring quinones. Part IX. The chemistry of hydroxyperezone and perezinoneD. A. Archer,R. H. Thomson J. Chem. Soc. C 1967 1710
3600-95-1 (2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-) Prodotti correlati
- 19833-20-6(Maesaquinone)
- 2229331-83-1(4-(4-fluorophenyl)-2-hydroxypentanoic acid)
- 1650550-25-6(Enasidenib\xa0mesylate)
- 1269152-06-8(ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride)
- 858510-24-4(6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2172014-04-7(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-carbonylpiperidin-2-yl}acetic acid)
- 1824460-33-4(N-Piperidin-4-ylisoxazole-4-sulfonamide hydrochloride)
- 2757955-26-1(tert-butyl 2-(hydroxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-4-carboxylate)
- 2137773-15-8(N-(5-cyclopropoxy-2-methylpyridin-4-yl)-2-methoxyacetamide)
- 216236-34-9((2S)-1-(Methylthio)propan-2-amine Hydrochloride)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
